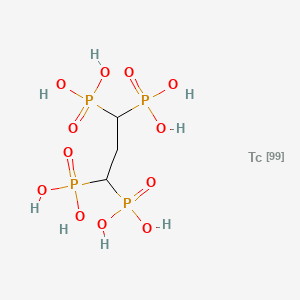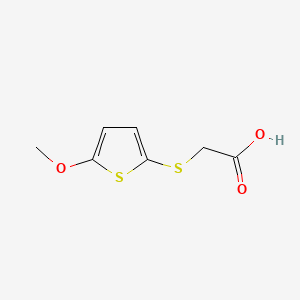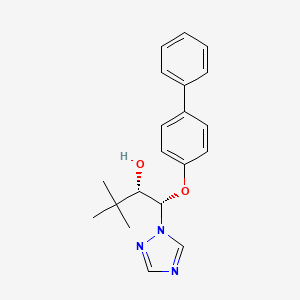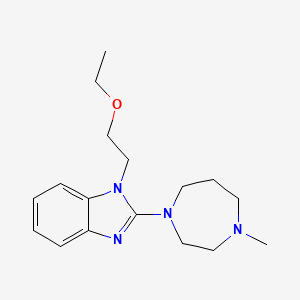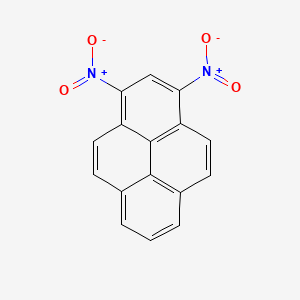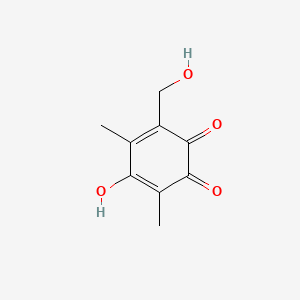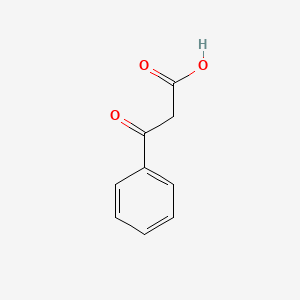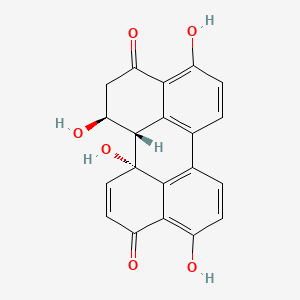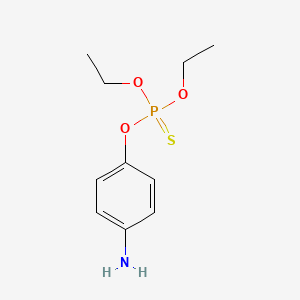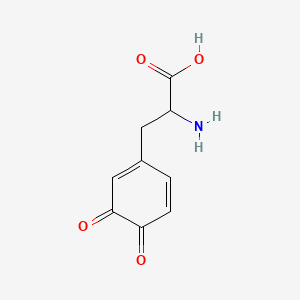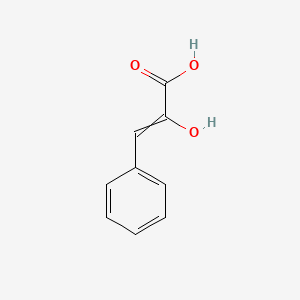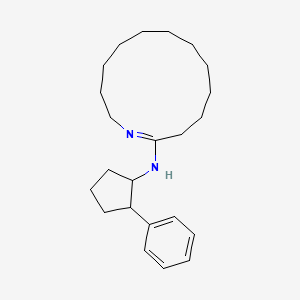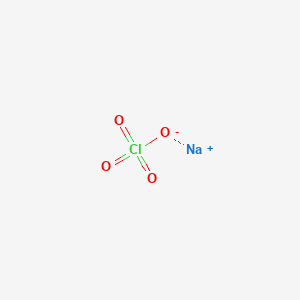
Sodium perchlorate
Overview
Description
Sodium perchlorate is an inorganic compound with the chemical formula NaClO₄. It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻). This compound appears as a white crystalline, hygroscopic solid that is highly soluble in water and ethanol. This compound is noteworthy for being the most water-soluble of the common perchlorate salts . It is commonly encountered as this compound monohydrate (NaClO₄·H₂O).
Mechanism of Action
Target of Action
Sodium perchlorate primarily targets the thyroid gland . It acts as a competitive inhibitor of iodine uptake in the thyroid , which is crucial for the synthesis of thyroid hormones .
Mode of Action
This compound inhibits iodine uptake by competing with iodine at the active carrier site in the cellular membrane of thyroid cells . This interaction results in a decrease in the production of thyroid hormones .
Biochemical Pathways
This compound affects the glycerophospholipid metabolism pathway . This pathway plays a significant role in lipid metabolism, and its disruption can lead to various health issues .
Pharmacokinetics
It’s known that this compound is a persistent pollutant, and it is slowly degraded . It’s also known that perchlorate has a stronger affinity to the carrier than iodide .
Result of Action
The inhibition of iodine uptake by this compound leads to a decrease in the production of thyroid hormones . This can result in various health issues, including hyperthyroidism . This compound is also used to protect from radiation or to diagnose congenital thyroid disorders .
Action Environment
This compound is very persistent in the environment and can be found in soil, water, and even in the atmosphere . It is highly soluble in water and ethanol , and its action can be influenced by environmental factors such as pH, temperature, and salt concentration . In arid environments, it may remain in soil, providing a potential for dermal exposure .
Biochemical Analysis
Biochemical Properties
Sodium perchlorate plays a significant role in biochemical reactions due to its strong oxidizing nature. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme perchlorate reductase, which reduces perchlorate to chlorate and subsequently to chloride . This enzyme-mediated reduction is crucial in microbial perchlorate reduction, a process utilized by certain bacteria to detoxify perchlorate-contaminated environments . This compound also inhibits the uptake of iodine by the thyroid gland, affecting the synthesis of thyroid hormones .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is classified as a goitrogen, meaning it inhibits iodine uptake by thyroid cells, disrupting the metabolism of thyroid hormones . This disruption can lead to altered gene expression and cellular metabolism. In addition, this compound exposure can affect cell signaling pathways, particularly those involved in thyroid hormone regulation . Prolonged exposure to this compound can result in thyroid gland hypertrophy and other thyroid-related disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through competitive inhibition of iodine uptake in the thyroid gland . The perchlorate anion competes with iodide for the sodium-iodide symporter, a protein responsible for transporting iodide into thyroid cells . This inhibition reduces the availability of iodide for thyroid hormone synthesis, leading to decreased production of thyroxine (T4) and triiodothyronine (T3) . Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS) during its reduction process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable, but its degradation can occur under certain conditions, such as high temperatures or in the presence of reducing agents . Long-term exposure to this compound in in vitro studies has shown persistent inhibition of iodine uptake and sustained effects on thyroid hormone synthesis . In in vivo studies, prolonged exposure can lead to chronic thyroid gland hypertrophy and other thyroid-related disorders .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit iodine uptake without causing significant adverse effects . At higher doses, it can lead to toxic effects, including thyroid gland hypertrophy, altered thyroid hormone levels, and potential disruption of other endocrine functions . Threshold effects have been observed, where a certain dosage level results in noticeable physiological changes .
Metabolic Pathways
This compound is involved in metabolic pathways related to its reduction and detoxification. The primary pathway involves the enzyme perchlorate reductase, which reduces this compound to chlorate and then to chloride . This reduction process is facilitated by specific bacteria that utilize this compound as an electron acceptor in their metabolic processes . The presence of this compound can also affect metabolic flux and metabolite levels in these bacteria .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its high solubility in water . It can accumulate in the thyroid gland, where it competes with iodide for uptake by the sodium-iodide symporter . This compound can also interact with other transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and thyroid gland cells . It does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles . Its presence in the thyroid gland can significantly impact the activity and function of thyroid cells by inhibiting iodide uptake and disrupting thyroid hormone synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium perchlorate can be synthesized through the electrolysis of a sodium chlorate (NaClO₃) solution using an inert platinum electrode. During this process, the chlorate is converted into perchlorate through anodic oxidation .
Industrial Production Methods: On an industrial scale, this compound is prepared by the direct oxidation of sodium chloride (NaCl) in a single step using a graphite substrate lead dioxide anode. The process is carried out at an anode current density of 20 A/dm² and a temperature of 45°–50°C .
Types of Reactions:
Oxidation: this compound is a strong oxidizing agent.
Reduction: this compound can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: It can participate in substitution reactions, especially in the formation of other perchlorate salts.
Common Reagents and Conditions:
Oxidation Reactions: Often involve organic materials or reducing agents under controlled conditions to prevent violent reactions.
Reduction Reactions: Typically require strong reducing agents and specific conditions to ensure safety and efficiency.
Major Products:
Oxidation: The products depend on the nature of the reactants but can include various oxidized organic compounds.
Reduction: Sodium chloride (NaCl) and other reduced forms of perchlorate.
Scientific Research Applications
Sodium perchlorate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Potassium Perchlorate (KClO₄)
- Ammonium Perchlorate (NH₄ClO₄)
- Lithium Perchlorate (LiClO₄)
Comparison:
- Solubility: Sodium perchlorate is the most water-soluble among the common perchlorate salts .
- Oxidizing Strength: All perchlorates are strong oxidizers, but this compound’s high solubility makes it particularly effective in aqueous solutions.
- Applications: While all these compounds are used in pyrotechnics and propellants, this compound’s unique solubility and reactivity make it especially versatile in laboratory and industrial applications.
This compound stands out due to its high solubility and strong oxidizing properties, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
sodium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZAXWOYCMUHIX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaClO4, ClNaO4 | |
| Record name | SODIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM PERCHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_perchlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034185 | |
| Record name | Sodium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium perchlorate appears as white crystalline solid. Noncombustible but will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Used in chemical analysis and in explosives., Dry Powder; Dry Powder, Liquid; Water or Solvent Wet Solid, White crystals or powder; Deliquescent; [CHEMINFO], WHITE HYGROSCOPIC CRYSTALS OR POWDER. | |
| Record name | SODIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Perchloric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1554 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM PERCHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SOL IN COLD WATER; VERY SOL IN HOT WATER; SOL IN ALC, In water, 209.6 g/100 g water at 25 °C., Solubility in water: very good | |
| Record name | SODIUM PERCHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PERCHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.52 g/cu cm, 2.0 g/cm³ | |
| Record name | SODIUM PERCHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PERCHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
AFTER A SINGLE ORAL DOSE OF 500 MG SODIUM PERCHLORATE, THE RATIO OF URINARY (131)I TO PROTEIN-BOUND (131)I ROSE & REMAINED ELEVATED FOR 24-96 HR. APPARENTLY THE CMPD BLOCKS ORGANIFICATION OF BOTH INTERNALLY GENERATED IODIDE & THAT DERIVED FROM PLASMA. | |
| Record name | SODIUM PERCHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White orthorhombic crystals, White deliquescent crystals | |
CAS No. |
7601-89-0 | |
| Record name | SODIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1514 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007601890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium perchlorate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perchloric acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F4MTY3VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM PERCHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM PERCHLORATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0715 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
480 °C with decomposition. | |
| Record name | SODIUM PERCHLORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5038 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium perchlorate affect nitric oxide synthase (NOS) isoforms?
A1: this compound exhibits contrasting effects on two NOS isoforms: neuronal NOS (nNOS) and inducible NOS (iNOS). It enhances nitric oxide (NO) synthesis by nNOS while decreasing NO production by iNOS []. This divergent effect arises from this compound's influence on the heme reduction rate, a rate-limiting step in NO biosynthesis, leading to different redistributions of nNOS and iNOS during steady-state catalysis [].
Q2: Does this compound alter the ferrous heme-NO dissociation rate in NOS?
A2: Contrary to previous hypotheses, research demonstrates that this compound does not directly affect the ferrous heme-NO dissociation rate in either nNOS or iNOS [].
Q3: How does this compound impact thyroid function?
A3: this compound acts as a potent competitive inhibitor of the sodium/iodide symporter, crucial for iodide uptake in the thyroid gland [, ]. This inhibition disrupts thyroid hormone synthesis, leading to hypothyroidism [, ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula NaClO₄ and a molecular weight of 122.44 g/mol.
Q5: Which spectroscopic techniques have been used to study this compound?
A5: Various spectroscopic techniques have been employed to investigate this compound, including UV-Vis spectroscopy [], X-ray photoelectron spectroscopy [], infrared spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide insights into the compound's electronic structure, bonding characteristics, and interactions with other molecules.
Q6: How does this compound affect the thermal decomposition of materials?
A7: Research indicates that this compound can be incorporated into porous copper matrices to create composites []. These composites exhibit altered thermal decomposition profiles, as evidenced by Differential Scanning Calorimetry (DSC) studies [].
Q7: Does this compound play a catalytic role in chemical reactions?
A8: While not a traditional catalyst, this compound can influence reaction rates and pathways through its effect on ionic strength and solvation properties [, ]. For instance, it has been shown to impact the kinetics of pyrophosphate formation from acetyl phosphate and orthophosphate anions [].
Q8: Have computational methods been used to study this compound?
A9: Yes, computational chemistry techniques, such as molecular dynamics simulations, have been employed to investigate the structural properties and behavior of this compound in aqueous solutions []. These simulations provide valuable information about solvation dynamics, hydrogen bonding networks, and the influence of this compound on the stability of biomolecules like peptides [].
Q9: What are the known toxicological effects of this compound?
A11: this compound exposure can disrupt thyroid function due to its inhibitory effect on iodide uptake [, ]. Studies in animal models have shown that this compound administration can induce hypothyroidism and associated morphological changes in the thyroid gland [, ].
Q10: What is the environmental relevance of this compound?
A12: this compound has been detected on Mars, raising questions about its potential impact on the habitability of the planet and the search for extraterrestrial life [, ]. Research is ongoing to understand the effects of perchlorates on microbial communities and their potential role in shaping the Martian environment [, ].
Q11: What factors affect the solubility of this compound?
A13: this compound exhibits good solubility in water and some organic solvents. Its solubility can be influenced by factors such as temperature, solvent polarity, and the presence of other solutes. For example, its solubility in water-sulfolane mixtures has been studied to understand the solvation behavior of ions in mixed solvent systems [].
Q12: Are there alternatives to this compound in specific applications?
A14: Yes, alternative salts and compounds can be used in place of this compound depending on the specific application. For example, in electrochemical studies, other electrolytes like sodium chloride or potassium chloride might be considered [, ]. The choice of alternative depends on factors such as the desired electrochemical properties, cost, and potential environmental impact [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


